Certepetide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Certepetide is an investigational drug designed to enhance the uptake of anti-cancer drugs into solid tumors. It targets specific alpha-v integrins that are selectively expressed and upregulated on tumor endothelial cells and tumor cells, but not on healthy tissue. This compound is a cyclic peptide that, once bound to these integrins, is cleaved by proteases expressed in the tumor microenvironment. This cleavage results in a fragment that binds to neuropilin-1, activating a novel uptake pathway that allows anti-cancer drugs to be transported into solid tumors more efficiently and selectively .

Preparation Methods

Certepetide, also known as iRGD, is a bifunctional cyclic peptide. The synthetic route involves the formation of a cyclic structure through a disulfide bond between cysteine residues. The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor, which is then used to prepare the desired concentration for administration .

Chemical Reactions Analysis

Certepetide undergoes specific interactions with alpha-v integrins and neuropilin-1. These interactions are crucial for its function as a tumor-penetrating enhancer. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the traditional sense. Instead, its primary activity involves binding to receptors and being cleaved by proteases in the tumor microenvironment. The major product formed from this cleavage is a fragment that binds to neuropilin-1, facilitating the uptake of co-administered anti-cancer drugs .

Scientific Research Applications

Certepetide has shown promise in various scientific research applications, particularly in the field of oncology. It is used to enhance the delivery of anti-cancer drugs to solid tumors, making them more effective. Preclinical models have demonstrated its ability to modify the tumor microenvironment, making tumors more susceptible to immunotherapies and inhibiting the metastatic cascade. This compound has been studied in combination with standard-of-care chemotherapy and immunotherapy, showing improved survival rates and reduced metastasis in aggressive cancer models .

Mechanism of Action

Certepetide targets alpha-v integrins and neuropilin-1, which are selectively expressed on tumor cells and tumor endothelial cells. Upon binding to these integrins, this compound is cleaved by proteases in the tumor microenvironment, resulting in a fragment that binds to neuropilin-1. This binding activates a novel uptake pathway, allowing anti-cancer drugs to penetrate solid tumors more efficiently. The compound also modifies the tumor microenvironment, reducing its immunosuppressive nature and inhibiting the metastatic cascade .

Comparison with Similar Compounds

Certepetide is unique in its dual targeting of alpha-v integrins and neuropilin-1, which enhances the delivery of co-administered anti-cancer drugs specifically to tumors. Similar compounds include other tumor-penetrating peptides and integrin-targeting agents. this compound’s bifunctional nature and its ability to activate a novel uptake pathway set it apart from other compounds. Some similar compounds include other cyclic peptides that target integrins, but they may not have the same dual targeting and tumor-penetrating capabilities as this compound .

Biological Activity

Certepetide, also known as CEND-1, is a novel cyclic peptide under investigation for its therapeutic potential in oncology and other medical applications. This compound is designed to enhance the delivery and efficacy of anti-cancer agents by activating a unique transport mechanism within tumor cells. This article delves into the biological activity of this compound, highlighting its mechanisms, preclinical and clinical findings, and potential applications beyond cancer treatment.

This compound operates through the C-end rule (CendR) active transport mechanism , which facilitates the selective targeting of tumor tissues. It binds to specific receptors, including neuropilin-1 and integrins on the surface of tumor cells, allowing for enhanced penetration of co-administered therapeutic agents into solid tumors. This mechanism not only improves drug delivery but also modifies the tumor microenvironment to enhance immune response and reduce immunosuppression.

Efficacy in Tumor Models

Recent studies have demonstrated that this compound significantly improves the efficacy of standard chemotherapy and immunotherapy in various preclinical models:

- Intrahepatic Cholangiocarcinoma : A study presented at the Cholangiocarcinoma Foundation Annual Conference showed that mice treated with this compound alongside standard therapies exhibited a 76% reduction in mortality risk compared to controls. The treatment also led to improved survival rates and reduced disease morbidity .

- Pancreatic Cancer : In a Phase 1 trial involving metastatic pancreatic ductal adenocarcinoma (mPDAC), patients receiving this compound in combination with gemcitabine and nab-paclitaxel demonstrated a 55% improvement in overall survival and a 76% increase in progression-free survival compared to historical controls .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, characterized by rapid absorption and prolonged tumor retention. Studies indicate that after intravenous administration, this compound maintains higher concentrations in tumors compared to other organs, suggesting effective tumor targeting . The pharmacokinetics of this compound were assessed across multiple species, including mice, rats, dogs, and humans, revealing consistent profiles that support its clinical application.

Oncology

This compound has received orphan drug designation from the FDA for cholangiocarcinoma treatment, reflecting its potential as a novel therapeutic option for this aggressive cancer type . Ongoing clinical trials are evaluating its effectiveness in combination with standard treatments for various solid tumors.

Endometriosis

Beyond oncology, this compound is being explored for its potential application in treating endometriosis. A strategic partnership with the University of Cincinnati aims to investigate its effects when combined with bevacizumab, leveraging its tissue-selective targeting capabilities . This could provide a new avenue for managing this debilitating condition affecting millions of women.

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Metastatic Gastroesophageal Adenocarcinoma : A patient who initially achieved a partial response to standard treatments transitioned to a complete response upon adding this compound to their regimen. This case highlights the potential of this compound to enhance treatment outcomes significantly .

Summary Table of Findings

| Study Type | Cancer Type | Combination Treatment | Outcome |

|---|---|---|---|

| Preclinical Study | Intrahepatic Cholangiocarcinoma | Chemotherapy + Immunotherapy | 76% reduction in mortality risk |

| Phase 1 Clinical Trial | Metastatic Pancreatic Cancer | Gemcitabine + Nab-paclitaxel | 55% improvement in overall survival |

| Case Study | Metastatic Gastroesophageal Cancer | FOLFIRINOX + Pembrolizumab | Transition from partial to complete response |

| Preclinical Research | Endometriosis | Bevacizumab | Ongoing investigation into efficacy |

Properties

CAS No. |

2580154-02-3 |

|---|---|

Molecular Formula |

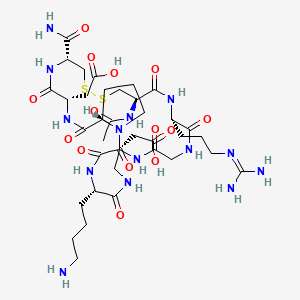

C37H60N14O14S2 |

Molecular Weight |

989.1 g/mol |

IUPAC Name |

2-[(6S,9S,15S,18R,23R,26S,29S)-18-acetamido-6-(4-aminobutyl)-23-carbamoyl-26-(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontan-9-yl]acetic acid |

InChI |

InChI=1S/C37H60N14O14S2/c1-18(52)45-24-17-67-66-16-23(30(39)59)50-34(63)22(13-29(57)58)49-36(65)25-8-5-11-51(25)27(54)15-44-32(61)19(6-2-3-9-38)47-33(62)21(12-28(55)56)46-26(53)14-43-31(60)20(48-35(24)64)7-4-10-42-37(40)41/h19-25H,2-17,38H2,1H3,(H2,39,59)(H,43,60)(H,44,61)(H,45,52)(H,46,53)(H,47,62)(H,48,64)(H,49,65)(H,50,63)(H,55,56)(H,57,58)(H4,40,41,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

YPHPUVJQSYACEN-HUVRVWIJSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N |

Canonical SMILES |

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CCCN2C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.